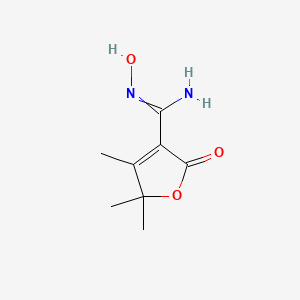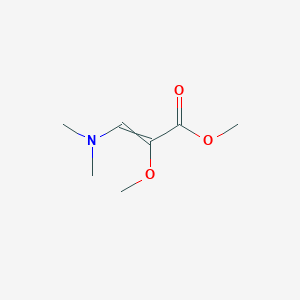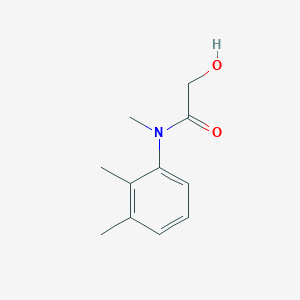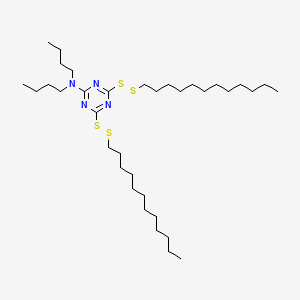
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dibutyl and dodecyldisulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The dibutyl and dodecyldisulfanyl groups are introduced through substitution reactions. These reactions often require specific catalysts and solvents to ensure high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bonds would yield sulfoxides or sulfones, while reduction would produce thiols.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to undergo oxidation and reduction makes it useful in studying redox processes in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine exerts its effects involves its ability to participate in redox reactions. The disulfide bonds can be readily oxidized or reduced, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dibutyl-4,6-bis(phenylethynyl)isophthalamide: Another compound with a similar triazine ring structure but different substituents.
N,N-dibutyl-4,6-bis(phenylethynyl)-1,3,5-triazin-2-amine: Similar in structure but with phenylethynyl groups instead of dodecyldisulfanyl groups.
Uniqueness
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of long dodecyldisulfanyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific redox behavior and structural characteristics.
Eigenschaften
CAS-Nummer |
86906-91-4 |
|---|---|
Molekularformel |
C35H68N4S4 |
Molekulargewicht |
673.2 g/mol |
IUPAC-Name |
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C35H68N4S4/c1-5-9-13-15-17-19-21-23-25-27-31-40-42-34-36-33(39(29-11-7-3)30-12-8-4)37-35(38-34)43-41-32-28-26-24-22-20-18-16-14-10-6-2/h5-32H2,1-4H3 |
InChI-Schlüssel |
RELAGRKBDSVRFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSSC1=NC(=NC(=N1)N(CCCC)CCCC)SSCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


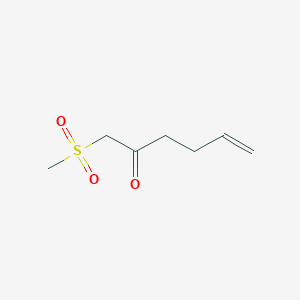
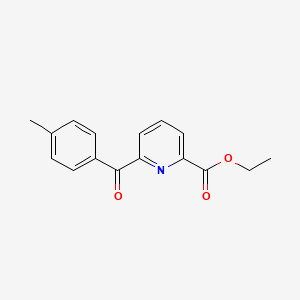
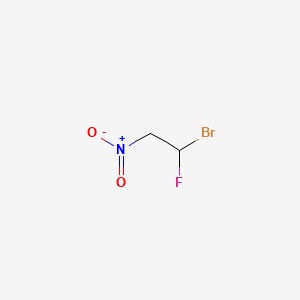
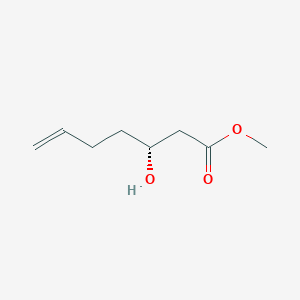
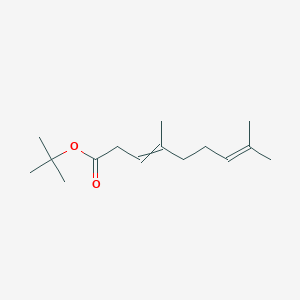
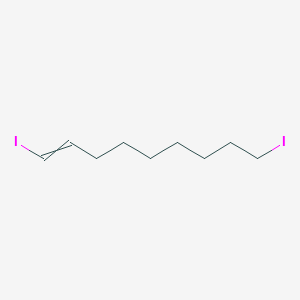
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)
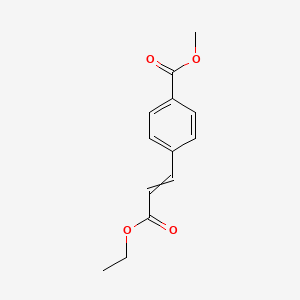
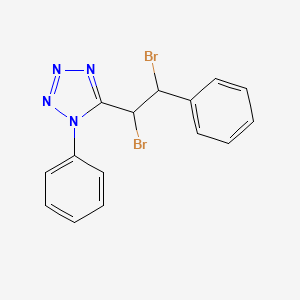
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
